1-(3-Butoxy-4,5-difluorophenyl)ethanol is an organic compound characterized by its unique structure and properties. It is classified as a phenolic compound due to the presence of a phenolic hydroxyl group, making it relevant in various chemical applications. This compound is recognized for its potential pharmaceutical applications, particularly in the development of therapeutic agents.
The compound can be synthesized through various chemical methods, which often involve the manipulation of difluorophenyl derivatives. Its synthesis and characterization have been documented in several scientific studies and patents, indicating its relevance in both academic and industrial research settings .
1-(3-Butoxy-4,5-difluorophenyl)ethanol belongs to the class of alcohols, specifically secondary alcohols due to the presence of a hydroxyl group (-OH) attached to a carbon that is also connected to two other carbon atoms. Its chemical structure includes a butoxy group and two fluorine atoms on the aromatic ring, which significantly influence its reactivity and properties.
The synthesis of 1-(3-Butoxy-4,5-difluorophenyl)ethanol can be achieved through several methods. One notable approach involves the reaction of 3-butoxy-4,5-difluorobenzaldehyde with a suitable reducing agent to yield the corresponding alcohol. This method typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
The synthesis process may include steps such as:
The molecular formula for 1-(3-Butoxy-4,5-difluorophenyl)ethanol is C12H14F2O. The structure features:
The compound has specific physical properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods provide insights into the molecular environment of hydrogen atoms and functional groups within the molecule.
1-(3-Butoxy-4,5-difluorophenyl)ethanol can undergo various chemical reactions typical for alcohols, including:
The reactivity of this compound is influenced by its functional groups. The presence of fluorine atoms can enhance electrophilicity in certain reactions while also providing unique properties such as increased lipophilicity.
The mechanism by which 1-(3-Butoxy-4,5-difluorophenyl)ethanol exerts its effects in biological systems may involve interactions with specific receptors or enzymes. The difluorophenyl moiety may enhance binding affinity due to steric and electronic effects.
1-(3-Butoxy-4,5-difluorophenyl)ethanol typically exhibits:
The compound's chemical stability is generally high under standard laboratory conditions but may vary under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various organic transformations.
1-(3-Butoxy-4,5-difluorophenyl)ethanol has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in ongoing research efforts aimed at developing novel therapeutic agents.
Asymmetric hydrogenation of the corresponding prochiral ketone, 1-(3-butoxy-4,5-difluorophenyl)ethanone, represents the most direct chemical route to the target ethanol derivative. This transformation leverages chiral transition metal complexes to achieve high enantiomeric excess (ee). Ruthenium(II) complexes bearing chiral diphosphine and diamine ligands demonstrate exceptional efficacy. Specifically, catalysts incorporating (S)-XylBINAP (2,2′-bis(di-3,5-xylylphosphino)-1,1′-binaphthyl) and (S,S)-DPEN (1,2-diphenylethylenediamine) or (S)-DAIPEN (1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine) achieve near-quantitative yields and ee values exceeding 98% for analogous difluorinated acetophenones under moderate hydrogen pressure (8-50 atm) in alcoholic solvents like 2-propanol [6]. The active catalytic species, RuH₂(diphosphine)(diamine), operates via a concerted six-membered pericyclic transition state where the ketone coordinates externally. Here, the quadrupolar Ru-Hδ⁻···Hδ⁺-N interaction activates the carbonyl, enabling hydride transfer with precise facial discrimination dictated by the chiral environment [6].
Iridium catalysts, notably CpIr(TsDPEN) (pentamethylcyclopentadienyl iridium complex bearing *N-tosylated 1,2-diphenylethylenediamine), offer complementary performance under slightly acidic conditions. While generally exhibiting lower turnover frequencies (TOF) than Ru systems for purely aromatic ketones, Ir catalysts tolerate diverse functional groups and are advantageous for substrates prone to side reactions under basic conditions [6].
Table 1: Performance of Selected Catalysts for Asymmetric Hydrogenation of Fluorinated Aromatic Ketones
Catalyst System | Conditions | Typical Substrate | Yield (%) | ee (%) | TON | Ref |
---|---|---|---|---|---|---|
(S)-XylBINAP/(S,S)-DPEN-RuH | 2-Propanol, 8 atm H₂, 30°C, 7h | Acetophenone | >99 | 99 (R) | 100,000 | [6] |
(S)-TolBINAP/(S,S)-DPEN-RuCl₂ | 2-Propanol/KOH, 45 atm H₂, 30°C | Acetophenone | >99 | 80 (R) | 2,400,000 | [6] |
Cp*Ir(TsDPEN) | CH₂Cl₂/HCO₂H, 50°C, 24h | 4-Fluoroacetophenone | 95 | 97 (S) | 1,000 | [6] |
Alternative catalytic asymmetric reduction strategies include Zn-ProPhenol-catalyzed reactions. While primarily employed for Mannich or aldol reactions involving fluorinated ketones [2], these dinuclear zinc complexes demonstrate potential for enantioselective hydride transfer reductions using silanes or Hantzsch esters as reductants. The mechanism involves coordination of the ketone oxygen to one zinc center and activation of the reductant by the other, within a chiral pocket defined by the ProPhenol ligand, enabling moderate to high ee for sterically defined fluorinated ketones like tetralones or indanones [2].
The inherent electron-withdrawing nature of the meta-butoxy and ortho/para-difluoro substituents in 1-(3-butoxy-4,5-difluorophenyl)ethanone slightly reduces the carbonyl electrophilicity compared to acetophenone. However, optimized Ru-XylBINAP/DAIPEN systems readily accommodate this electronic profile, achieving predicted ee values >95% based on precedent with similarly substituted fluorinated aryl ketones [6] [8]. Steric bulk from the butoxy group necessitates careful catalyst selection to avoid diminished reaction rates.
Whole-cell biocatalysis offers a sustainable route to enantiopure 1-(3-butoxy-4,5-difluorophenyl)ethanol, exploiting microbial oxidoreductases for ketone reduction with inherent cofactor regeneration. Actinobacteria, particularly Rhodococcus and Streptomyces species, are prime candidates due to their robust enzymatic machinery and tolerance towards fluorinated aromatic compounds [9]. These microorganisms possess diverse alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) capable of enantioselective carbonyl reduction. The process involves cultivating engineered or wild-type microbial strains and exposing harvested (often resting) cells to the prochiral ketone substrate under controlled aqueous or biphasic conditions [3] [7] [9].
Key advantages include:
Table 2: Representative Whole-Cell Biocatalysts for Enantioselective Ketone Reduction
Biocatalyst | Substrate Type | Product Configuration | Yield (%) | ee (%) | Key Features | Ref |
---|---|---|---|---|---|---|
Rhodococcus erythropolis | Aryl trifluoromethyl ketones | (S)-Alcohols | 70-99 | >99 | High tolerance to fluorine, broad substrate range | [9] |
Streptomyces sp. MTCC 7546 | Aliphatic Nitriles/Acrylonitrile | Acids (via hydrolysis) | 85 | N/A | Immobilization stability (>10 cycles) | [9] |
Engineered Escherichia coli | Bulky Aryl-Alkyl Ketones | (R)- or (S)-Alcohols | 40-95 | 90-99 | Overexpressed KREDs, biphasic systems | [3] |
Significant research focuses on overcoming limitations like substrate/product inhibition and poor mass transfer of hydrophobic substrates (e.g., the target ketone). Strategies include:
The enantioselectivity of the reduction (yielding predominantly (R)- or (S)-1-(3-butoxy-4,5-difluorophenyl)ethanol) is intrinsically linked to the stereospecificity of the microbial enzyme employed. Screening diverse microbial libraries, including extremophiles, or engineering known KREDs for altered stereopreference are crucial for accessing the desired enantiomer [7] [9].
Maximizing yield and enantiomeric excess (ee) in synthesizing 1-(3-butoxy-4,5-difluorophenyl)ethanol requires meticulous optimization across chemical and enzymatic routes. Key parameters exert profound, often interdependent, influences:
Temperature:Temperature critically impacts reaction kinetics, catalyst/enzyme stability, and stereoselectivity. For Ru/XylBINAP/DAIPEN-catalyzed hydrogenation, optimal performance typically lies between 30-60°C. Higher temperatures accelerate the reaction but can promote catalyst decomposition and reduce ee due to diminished energy differences between diastereomeric transition states. For example, hydrogenation of acetophenone analogues with Ru/TolBINAP/DPEN showed a drop from 98% ee at 23°C to 95% ee at 40°C [6]. Conversely, biocatalytic reductions often exhibit narrower optimal ranges (25-35°C), as higher temperatures denature enzymes and lower temperatures drastically slow kinetics [3].
Solvent Effects:Solvent polarity, proticity, and coordinating ability dramatically influence performance.
Pressure (Chemical Hydrogenation):H₂ pressure governs substrate availability and reaction rate. While pressures as low as 8 atm suffice with highly active Ru-XylBINAP catalysts for complete conversion of acetophenone analogues, increasing pressure (e.g., 45-100 atm) significantly reduces reaction time and can be essential for sterically hindered or less reactive ketones [6]. Pressure generally has minimal direct impact on ee within the operable range.
Catalyst/Biocatalyst Loading:Minimizing loading while maintaining performance is crucial for cost-effectiveness.
Reaction Engineering:
Additives and Modifiers:Small molecules can enhance performance. Chirality modifiers (e.g., cinchona alkaloids in heterogeneous catalysis) are less common for homogeneous Ru/Ir systems but play roles in other catalytic reductions. In biocatalysis, co-solvents (DMSO, <10%), surfactants (e.g., Tween 80), or adsorbents (e.g., XAD resins) mitigate substrate/product inhibition and improve mass transfer [3] [7].
Table 3: Key Reaction Parameters and Optimization Strategies
Parameter | Chemical Hydrogenation Impact | Biocatalysis Impact | Optimization Strategy |
---|---|---|---|
Temperature | ↑Rate, ↓ee, ↓Cat stability (High T) | Narrow Optimum (25-35°C), ↑Rate (Low T), ↓Stability (High T) | Screen 20-80°C (Chem), 20-40°C (Bio); Find max ee & rate |
Solvent | Protic (ROH) essential for Ru cat; Polarity affects rate/ee | Aqueous buffer + biocompatible organic phase (logP>3.5) | Chem: Test ROH, Et₂O, THF, Toluene; Bio: Screen MTBE, octane, hexane |
Pressure (H₂) | ↑Rate, Minimal ee effect | Not Applicable | Increase P to reduce time (Chem); Use H₂-donors (Bio - rare) |
Catalyst/Loading | Very Low S/C possible (10⁻⁵ mol%); Base boosts activity | High Cell Density common; Immobilization enables reuse | Minimize S/C via activity ↑ (Chem); Immobilize cells/enzymes (Bio) |
Reactor Type | Flow reactors enhance mass transfer (H₂) | Stirred Tank (Batch/Fed-batch); PBR for immobilized cells | Chem: Continuous flow; Bio: Fed-batch/Biphasic; Immobilized PBR |
Additives | Base (t-BuOK) often crucial; Inhibitors possible | Co-solvents, Surfactants, Resins reduce inhibition | Chem: Optimize base amount; Bio: Add XAD resins, Tween 80 |
Selecting the optimal synthetic pathway for 1-(3-butoxy-4,5-difluorophenyl)ethanol necessitates a rigorous comparison of chemical asymmetric hydrogenation and biocatalytic reduction, evaluating critical performance and sustainability metrics:
Table 4: Comparative Analysis of Chemical Catalytic vs. Biocatalytic Synthesis
Metric | Chemical Catalytic Hydrogenation | Whole-Cell Biocatalysis | Key Considerations |
---|---|---|---|
Enantioselectivity (ee) | Very High (≥95-99%) with optimized Ru/XylBINAP/DAIPEN | High (90->99%), depends on enzyme specificity | Both routes can achieve pharma-grade ee; Chem often higher predictability |
Yield | Very High (>95%) | Moderate to High (60-95%); Substrate/product inhibition | Chem routes generally more robust to high conc.; Bio yield sensitive to process design |
Catalyst Complexity/Cost | High Cost: Chiral Ligands (BINAP derivatives), Precious Metals (Ru, Ir) | Low-Moderate Cost: Microbial cultivation, potentially reusable | Biocatalyst cost amortized over batches via immobilization; Chem ligand cost significant |
Cofactor Requirement | None (H₂ gas) | Internal Regeneration (NAD(P)H) via cell metabolism | Major advantage for Bio; Chem requires H₂ infrastructure |
Reaction Conditions | Elevated H₂ Pressure (8-100 atm), Moderate Temp (30-80°C) | Ambient Pressure, Mild Temp (25-35°C) | Bio safer, lower energy; Chem requires pressure equipment |
Functional Group Tolerance | Generally Excellent; Chemoselective for C=O over C=C, NO₂ etc. [6] | Variable; Can be sensitive to fluorine position/type; Hydrolytic enzymes may interfere | Chem superior for complex molecules; Bio requires pathway engineering |
Solvent System | Mainly Organic (2-Propanol, Toluene) | Aqueous or Biphasic (Buffer/Organic) | Bio offers "greener" aqueous base; Solvent recovery needed for both |
Environmental Impact (E-factor*) | Moderate (Solvent use, Catalyst Metal Leaching) | Lower Potential (Aqueous, Biodegradable catalysts) | *E-factor = kg waste / kg product; Bio often lower solvent-related waste |
Scalability | Well-established for homogeneous hydrogenation | Challenging but feasible; Mass transfer, sterility (if not resting cells) | Chem scaling more straightforward; Bio requires specialized bioreactor expertise |
"Natural" Product Status | No | Yes (Potentially), depending on substrate source & process [7] | Critical for flavors/fragrances; Irrelevant for most pharma |
Synthesis Route Recommendations:
The optimal choice remains context-dependent, driven by required production scale, target cost, desired enantiomer availability in specific biocatalysts, regulatory constraints (natural label), and available infrastructure. Hybrid approaches, such as enzymatic reduction using isolated KREDs with cofactor recycling (though not whole-cell), represent another viable option, balancing some advantages of both routes but at higher enzyme production costs. Continuous technological advances in catalyst design, protein engineering, and reaction engineering steadily improve the performance and competitiveness of both paradigms for fluorinated chiral alcohols like 1-(3-butoxy-4,5-difluorophenyl)ethanol.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4